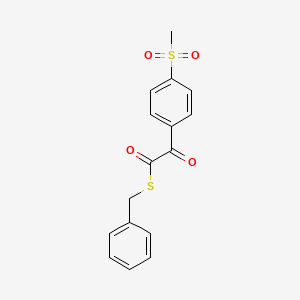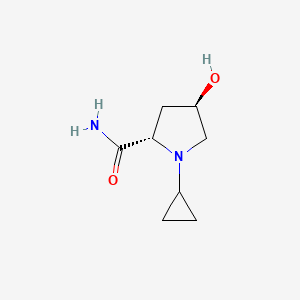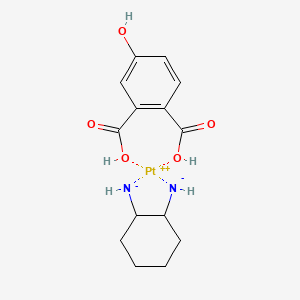
4-Isopentyl-3,5-dimethylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopentyl-3,5-dimethylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopentyl-3,5-dimethylisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes. This method is advantageous due to its high yield and selectivity. Another method involves the reaction of β-diketohydrazones with appropriate reagents to form the isoxazole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ eco-friendly reagents and conditions, such as the use of trioxymethylene and 1,4-dioxane in the presence of concentrated hydrochloric acid .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopentyl-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogenation and other substitution reactions are common, leading to derivatives like 4-iodo-3,5-dimethylisoxazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like iodine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
4-Isopentyl-3,5-dimethylisoxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Isopentyl-3,5-dimethylisoxazole involves its interaction with molecular targets such as bromodomain-containing proteins. It acts as an inhibitor by binding to the acetyl-lysine recognition site, thereby preventing the interaction of these proteins with acetylated histones . This inhibition can lead to the modulation of gene expression and has potential therapeutic applications in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylisoxazole: A simpler analog that lacks the isopentyl group.
4-Iodo-3,5-dimethylisoxazole: A halogenated derivative with different reactivity and applications.
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A derivative with potent BRD4 inhibitory activity.
Uniqueness
4-Isopentyl-3,5-dimethylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentyl group enhances its lipophilicity and potentially its ability to interact with hydrophobic pockets in target proteins, making it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
3,5-dimethyl-4-(3-methylbutyl)-1,2-oxazole |
InChI |
InChI=1S/C10H17NO/c1-7(2)5-6-10-8(3)11-12-9(10)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
DCERTATUPWSDGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


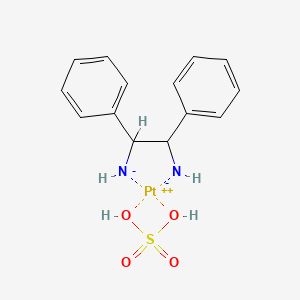
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
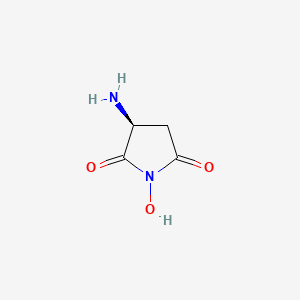


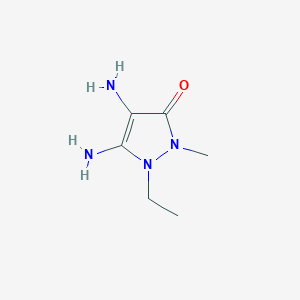
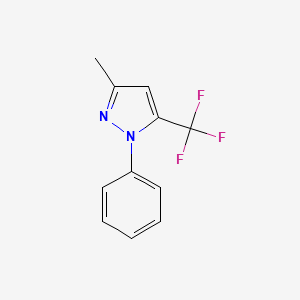
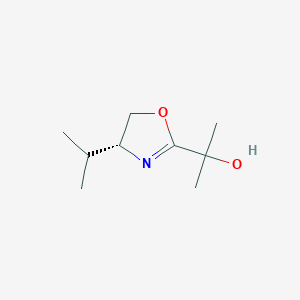
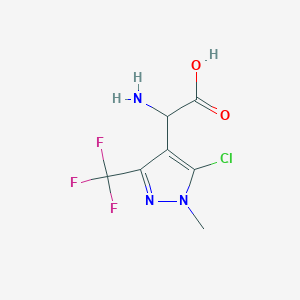
![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)
